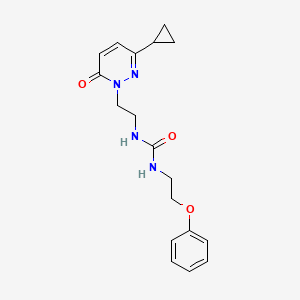

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea

Description

Properties

IUPAC Name |

1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c23-17-9-8-16(14-6-7-14)21-22(17)12-10-19-18(24)20-11-13-25-15-4-2-1-3-5-15/h1-5,8-9,14H,6-7,10-13H2,(H2,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPPQTVGCVYBHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through a cyclization reaction involving appropriate dicarbonyl compounds and hydrazine derivatives.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbenes.

Attachment of the Phenoxyethyl Moiety: The phenoxyethyl group can be attached through nucleophilic substitution reactions involving phenoxyethyl halides and suitable nucleophiles.

Final Urea Formation: The final step involves the formation of the urea linkage through the reaction of isocyanates with amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

Pathway Modulation: Affecting cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Derivatives

The synthesis of pyridazinone derivatives, such as 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., compounds 3a–3h), involves alkylation or arylation at the pyridazinone nitrogen. Unlike the target compound, these derivatives lack the urea linkage and phenoxyethyl chain. This structural simplification reduces hydrogen-bonding capacity and may limit target selectivity compared to the urea-containing compound.

| Feature | Target Compound | 5-Chloro-6-phenylpyridazin-3(2H)-ones |

|---|---|---|

| Core Structure | 6-Oxopyridazinone | 6-Oxopyridazinone |

| Substituent at N-2 | Ethyl-urea-phenoxyethyl chain | Halides/alkyl/aryl groups |

| Cyclopropyl Group | Present at C-3 | Absent |

| Hydrogen-Bonding Capacity | High (urea group) | Moderate (amide-like pyridazinone carbonyl) |

Triazolone Derivatives

describes 3H-1,2,4-triazol-3-one derivatives, such as 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-ethyl-2,4-dihydro-4-(2-phenoxyethyl)-triazolone monohydrochloride. This compound shares the phenoxyethyl substituent but replaces the pyridazinone-urea system with a triazolone ring and a piperazinylpropyl chain. However, the absence of a urea group may limit interactions with polar enzyme pockets.

Ethyl-Substituted Heterocycles

lists 5-Ethyl-4-(2-phenoxyethyl)-2H-1,2,4-triazol-3(4H)-one, which structurally resembles the target compound’s phenoxyethyl chain but lacks the pyridazinone core and urea linkage. Ethyl substituents at the 5-position may increase lipophilicity, favoring blood-brain barrier penetration .

| Feature | Target Compound | 5-Ethyl-4-(2-phenoxyethyl)-triazolone |

|---|---|---|

| Core Structure | Pyridazinone + urea | Triazolone |

| Key Functional Groups | Urea, cyclopropyl | Ethyl, phenoxyethyl |

| Solubility Profile | Moderate (urea enhances polarity) | Lower (non-polar triazolone dominates) |

| Metabolic Stability | High (cyclopropyl reduces oxidation) | Moderate (ethyl group prone to oxidation) |

Key Research Findings

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for pyridazinone derivatives (e.g., alkylation with halides under basic conditions) , but introducing the urea group requires additional steps, such as carbodiimide-mediated coupling.

- Biological Implications : The urea moiety may enhance binding to serine/threonine kinases or proteases, whereas triazolone derivatives () are often associated with GABA receptor modulation .

- Pharmacokinetic Trade-offs: The cyclopropyl group in the target compound likely improves metabolic stability over simpler alkyl chains in analogues like 5-ethyl-4-(2-phenoxyethyl)-triazolone .

Biological Activity

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₂₂N₄O₃

- Molecular Weight : 306.36 g/mol

- CAS Number : 2034267-15-5

The precise mechanism of action for this compound is still under investigation, but preliminary studies suggest that it may modulate various cellular pathways involved in proliferation and apoptosis. The compound is thought to interact with specific enzymes or receptors that play critical roles in tumor growth and progression.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridazinone compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The presence of the cyclopropyl group is believed to enhance the compound's interaction with biological targets, thereby increasing its efficacy against cancer cells.

Case Studies

- In Vitro Studies : A study involving similar pyridazinone derivatives demonstrated their ability to inhibit cell proliferation in human lung cancer cells (A549). The mechanism was attributed to G1 phase arrest and induction of apoptosis, suggesting potential as a therapeutic agent against lung cancer.

- Synergistic Effects : Another study explored the combination of this compound with other chemotherapeutics, revealing enhanced cytotoxicity under hypoxic conditions, which are often present in solid tumors. This suggests that the compound could potentially be used to sensitize tumors to existing therapies .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.